1-(2-Butyl)-4-(2-chloroethyl)piperazine
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Overview
Description
1-(2-Butyl)-4-(2-chloroethyl)piperazine is an organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This specific compound features a butyl group attached to one nitrogen atom and a chloroethyl group attached to the other, making it a versatile molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Butyl)-4-(2-chloroethyl)piperazine typically involves the reaction of piperazine with 2-chloroethyl chloride and 2-butyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and minimize human error. The final product is purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Butyl)-4-(2-chloroethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alcohols, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Butyl)-4-(2-chloroethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs targeting the central nervous system.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Butyl)-4-(2-chloroethyl)piperazine involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that affect cellular functions. The butyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
1-(2-Butyl)-4-(2-hydroxyethyl)piperazine: Similar structure but with a hydroxyethyl group instead of a chloroethyl group.
1-(2-Butyl)-4-(2-methoxyethyl)piperazine: Contains a methoxyethyl group instead of a chloroethyl group.
1-(2-Butyl)-4-(2-ethyl)piperazine: Lacks the chloro group, making it less reactive in substitution reactions.
Uniqueness: 1-(2-Butyl)-4-(2-chloroethyl)piperazine stands out due to its chloroethyl group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C10H21ClN2 |
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Molecular Weight |
204.74 g/mol |
IUPAC Name |
1-butan-2-yl-4-(2-chloroethyl)piperazine |
InChI |
InChI=1S/C10H21ClN2/c1-3-10(2)13-8-6-12(5-4-11)7-9-13/h10H,3-9H2,1-2H3 |
InChI Key |
HUPOEGRZAFSFJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CCN(CC1)CCCl |
Origin of Product |
United States |
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